Butanedioic acid, monophenyl ester
Description
Properties
Molecular Formula |
C10H9O4- |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
4-oxo-4-phenoxybutanoate |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)/p-1 |
InChI Key |
XISIEQIDFFXZCP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Synthesis Using Solid Base Catalysts
Procedure ():
- Reactants : Substituted phenol (e.g., phenol) and maleic anhydride.
- Catalyst : Sodium carbonate (Na₂CO₃).
- Conditions :
- Solvent-free environment.
- Reaction temperature: 25–100°C.
- Reaction time: 5–30 minutes.
- Workup :
- Add 10% HCl to precipitate crystals.
- Filter, wash with water, and dry.
- Purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 54.79% |
| Purity | 98.6% |
| Reaction Temperature | 119–120°C (optimal) |
Advantages ():
- Eliminates toxic solvents, enhancing environmental safety.
- Short reaction time (<30 minutes).
- Cost-effective due to recyclable catalysts.
Comparative Analysis of Methods
| Method | Solvent-Free () | Reflux-Based () |
|---|---|---|
| Yield | 54.79% | 62–83% (for benzoates) |
| Time | 5–30 minutes | 3–24 hours |
| Catalyst | Na₂CO₃ | Acid/Base |
| Environmental Impact | Low (solvent-free) | Moderate (solvent use) |
Industrial-Scale Monoesterification
A patent () describes continuous monoesterification for succinic acid derivatives, which could be adapted for maleic acid:
- Reactors : Esterification reactors with controlled residence times.
- Catalysts : KC105 (for maleic anhydride).
- Conditions :
- Temperature: 130°C.
- Pressure: 3 bar.
- Highlights scalability and catalyst selection for high-throughput production.
Critical Considerations
- Substrate Specificity : Phenol’s electron-rich structure facilitates faster esterification with maleic anhydride versus aliphatic alcohols.
- Catalyst Efficiency : Solid bases (Na₂CO₃) outperform homogeneous catalysts in reducing side reactions.
- Purity Challenges : Column chromatography remains essential for >98% purity due to diesters/byproducts.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, monophenyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into butanedioic acid and phenol in the presence of water and an acid or base catalyst.
Oxidation: The oxidation of the ester can lead to the formation of different oxidation products.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Butanedioic acid and phenol.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
Butanedioic acid, monophenyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanedioic acid, monophenyl ester involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between butanedioic acid, monophenyl ester, and its alkyl ester analogs:
| Compound | CAS No. | Molecular Formula | Substituent | Key Functional Groups |
|---|---|---|---|---|
| This compound | 203-108-8 | C₁₁H₁₂O₄ | Benzyl (aromatic) | Carboxylic acid, aromatic ester |
| Butanedioic acid, diethyl ester | 123-25-1 | C₈H₁₄O₄ | Ethyl (alkyl) | Carboxylic acid, alkyl ester |
| Butanedioic acid, dimethyl ester | N/A | C₆H₁₀O₄ | Methyl (alkyl) | Carboxylic acid, alkyl ester |
| Butanedioic acid, monoethyl ester | N/A | C₆H₁₀O₄ | Ethyl (alkyl) | Carboxylic acid, alkyl ester |
Key Observations :
- The aromatic benzyl group in the monophenyl ester introduces steric bulk and π-electron interactions, which influence solubility, volatility, and reactivity compared to alkyl esters.
- Alkyl esters (e.g., diethyl or monoethyl) are smaller and more volatile, making them prevalent in flavor and fragrance applications .
Physicochemical Properties
Volatility and Retention Indices
- Butanedioic acid, diethyl ester exhibits a Kovats retention index of 30.5 and an average ester content of 1,677.3 mg/L in fermentation products, contributing to fruity aromas in wines .
- Butanedioic acid, monoethyl ester is a major volatile component in pineapple wine, highlighting its role in aroma profiles .
- This compound lacks direct volatility data in the provided evidence, but its aromatic group suggests lower volatility compared to alkyl esters. This property may favor its use in non-volatile applications, such as polymer synthesis or drug delivery systems.
Q & A
Basic: What are the standard laboratory synthesis protocols for Butanedioic acid, monophenyl ester?
Methodological Answer:
The synthesis typically involves esterification of butanedioic acid (succinic acid) with phenol under acid catalysis. A common approach uses sulfuric acid or p-toluenesulfonic acid as a catalyst in refluxing toluene or dichloromethane. The reaction is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester bond formation (C=O stretch at ~1740 cm⁻¹). Post-reaction, the product is purified via liquid-liquid extraction (e.g., sodium bicarbonate wash to remove unreacted acid) and recrystallization from ethanol/water. Yield optimization may require varying molar ratios (e.g., phenol in excess) or microwave-assisted synthesis for reduced reaction times .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- GC-MS : Used for purity assessment and structural confirmation via fragmentation patterns. Derivatization (e.g., trimethylsilylation) enhances volatility for electron impact ionization, as demonstrated in serum metabolite studies .
- NMR : ¹H and ¹³C NMR identify ester linkage signals (e.g., δ 4.3–5.0 ppm for ester protons, δ 170–175 ppm for carbonyl carbons).
- HPLC : Reverse-phase C18 columns with UV detection (λ ~254 nm) quantify the compound and detect impurities. Cross-validation between GC-MS and HPLC minimizes quantification discrepancies .
Advanced: How do structural modifications (e.g., substituents on the phenyl group) affect the compound’s stability under varying pH and temperature?
Methodological Answer:
Stability studies involve accelerated degradation tests:
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition points. Electron-withdrawing substituents (e.g., nitro groups) reduce thermal stability compared to alkyl or methoxy groups .
- pH Stability : Hydrolysis rates are measured via UV-Vis spectroscopy in buffered solutions (pH 1–13). Electron-donating groups (e.g., methyl) on the phenyl ring enhance resistance to alkaline hydrolysis by steric hindrance .
Advanced: How can researchers resolve contradictory data in chromatographic quantification of this compound?
Methodological Answer:
Contradictions often arise from matrix effects (e.g., biological samples) or column selectivity. Strategies include:
- Internal Standardization : Use deuterated analogs or structurally similar esters (e.g., diethyl esters) to normalize recovery rates .
- Multi-Method Validation : Compare HPLC-UV, GC-MS, and LC-MS/MS results. For example, GC-MS may detect volatile degradation products missed by HPLC .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental release .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .
Advanced: What in vitro assays are suitable for studying biological interactions of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Fluorescence polarization or microplate-based assays (e.g., using cytochrome P450 isoforms) quantify inhibition constants (Ki). Structural analogs show competitive binding in hydrophobic active sites .
- Cellular Uptake Studies : Radiolabeled (¹⁴C) esters track intracellular accumulation via scintillation counting. Lipophilicity (logP) predictions guide membrane permeability adjustments .
Advanced: What environmental degradation pathways are predicted for this compound?
Methodological Answer:
- Abiotic Degradation : Hydrolysis dominates in aquatic environments, forming succinic acid and phenol. Rate constants are modeled using EPI Suite™, showing pH-dependent half-lives (t₁/₂ = 2–30 days at pH 7–9) .
- Microbial Degradation : Aerobic biodegradation tests (OECD 301B) assess mineralization to CO₂. Esterase-producing bacteria (e.g., Pseudomonas) accelerate breakdown in soil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
